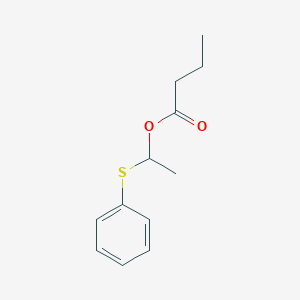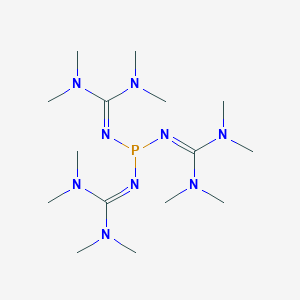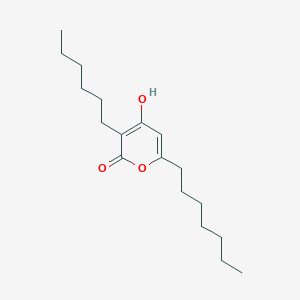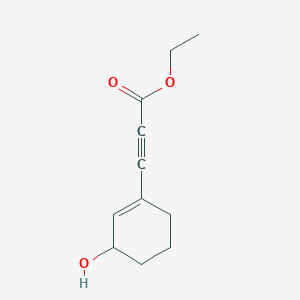
1-(Phenylsulfanyl)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)ethyl butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylsulfanyl)ethyl butanoate can be synthesized through a nucleophilic acyl substitution reaction. The most common method involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve phenylsulfanyl ethanol and butanoyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves the Fischer esterification process. This method entails reacting a carboxylic acid (butanoic acid) with an alcohol (phenylsulfanyl ethanol) in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)ethyl butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Phenylsulfanyl ethanol and butanoic acid.
Reduction: Phenylsulfanyl ethanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
1-(Phenylsulfanyl)ethyl butanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action for 1-(Phenylsulfanyl)ethyl butanoate primarily involves its hydrolysis and interaction with biological molecules. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes like esterases in biological systems. The phenylsulfanyl group can also interact with various molecular targets, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the phenylsulfanyl group.
Methyl butanoate: Another ester with a different alkyl group.
Phenylsulfanyl ethanol: Contains the phenylsulfanyl group but lacks the ester functionality.
Uniqueness
1-(Phenylsulfanyl)ethyl butanoate is unique due to the presence of both the phenylsulfanyl group and the ester functionality. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .
Properties
CAS No. |
188707-10-0 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-phenylsulfanylethyl butanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-7-12(13)14-10(2)15-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
IGGNAAWBMGZKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)

![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
